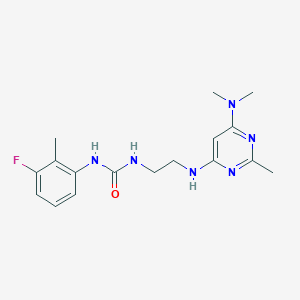

![molecular formula C19H18N2O3S B2893236 N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide CAS No. 850903-28-5](/img/structure/B2893236.png)

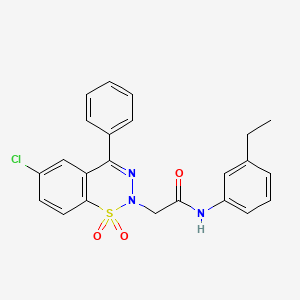

N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide” is a synthetic thiophene derivative . Thiophene and its derivatives are a significant class of heterocyclic compounds with diverse applications in medicinal chemistry and material science . They have been reported to possess a wide range of therapeutic properties such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .

Synthesis Analysis

The compound has been synthesized following a two-stage protocol using simple, convenient transformations and cheap, commercially available reagents . The synthesis of cyanoacetamides may be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates .Molecular Structure Analysis

The compound’s structure was confirmed using 1H, 13C nuclear magnetic resonance (NMR), and liquid chromatography–mass spectrometry (LC–MS) spectra . The 1H NMR spectrum showed peaks at δ, ppm: 1.83 m (4Н, СН 2), 2.57 m (4Н, СН 2), 5.38 s (2Н, СН 2), 6.79 s (1H, C=CH), 7.54 m (5H, H Ar), 7.98 m (2H, H Ar), 8.24 m (2H, H Ar), 12.09 s (1H, NH) . The 13C NMR spectrum showed peaks at δ C, ppm: 21.9, 22.9, 24.4, 24.5, 66.6, 100.4, 103.4, 113.5, 123.8, 127.0, 127.8, 128.7, 129.0, 131.3, 133.0, 134.2, 138.0, 141.4, 146.9, 149.3, 162.4, 191.8 .Chemical Reactions Analysis

The compound has been used in the synthesis of novel heterocyclic compounds . The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions .Physical And Chemical Properties Analysis

The compound was synthesized as orange crystals with a melting point of 102.8°С (toluene) .Scientific Research Applications

Pharmacological Research: Potential 5-LOX Inhibitor

The compound has been identified as a potential inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in the biosynthesis of leukotrienes . Leukotrienes are bioactive molecules that can contribute to inflammatory diseases. By inhibiting 5-LOX, this compound could be valuable in the development of new anti-inflammatory drugs.

Medicinal Chemistry: Synthesis of Analogues

In medicinal chemistry, the compound serves as a core structure for the synthesis of various analogues . These analogues can be tested for a wide range of biological activities, leading to the discovery of new therapeutic agents with improved efficacy and safety profiles.

Biochemical Studies: Enzyme Interaction Analysis

Biochemical studies may utilize this compound to analyze its interaction with different enzymes . Understanding these interactions can provide insights into enzyme function and aid in the design of enzyme inhibitors or activators.

Antinociceptive Properties: Pain Management

Research has indicated that derivatives of this compound exhibit antinociceptive properties . This suggests potential applications in pain management, particularly in the development of new analgesics that target specific pain pathways.

Chemical Synthesis: Intermediate Compound

The compound can act as an intermediate in chemical synthesis processes . Its unique structure allows for the introduction of various functional groups, facilitating the creation of complex molecules for further research or industrial applications.

Computational Chemistry: Molecular Modeling

In computational chemistry, the compound’s structure can be used for molecular modeling studies . These studies can predict the compound’s behavior in biological systems, its interaction with proteins, and its pharmacokinetic properties.

Mechanism of Action

Target of Action

It is known that cyanoacetamide derivatives, which this compound is a part of, have diverse biological activities and have drawn the attention of biochemists in the last decade .

Mode of Action

The mode of action of this compound involves its interaction with its targets, leading to changes at the molecular level. The compound’s cyanoacetamide moiety enables reactions with common bidentate reagents to form a variety of heterocyclic compounds . The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions .

Biochemical Pathways

The compound affects biochemical pathways through its interactions with its targets. The cyanoacetamido moiety in the compound enables reactions with various chemical reagents, affecting different biochemical pathways .

Result of Action

It is known that many derivatives of cyanoacetamide, which this compound is a part of, have diverse biological activities .

Future Directions

properties

IUPAC Name |

N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O3S/c1-11-6-7-12-13(9-20)19(25-17(12)8-11)21-18(22)16-10-23-14-4-2-3-5-15(14)24-16/h2-5,11,16H,6-8,10H2,1H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMVPMAWTSPHZIM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2=C(C1)SC(=C2C#N)NC(=O)C3COC4=CC=CC=C4O3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

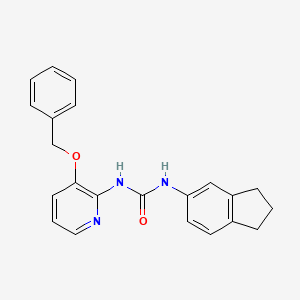

![Ethyl 5-[(4-chlorobenzyl)amino]-3-(4-methylphenyl)-1,2,4-triazine-6-carboxylate](/img/structure/B2893156.png)

![5-ethyl-8,9,10,11-tetrahydrobenzo[4,5]thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine-3(2H)-thione](/img/structure/B2893157.png)

![2-(4-chlorophenyl)-4H-chromeno[4,3-c]pyrazole](/img/structure/B2893160.png)

![2-chloro-N-[1-(2-methoxyphenyl)ethyl]-8-methylquinoline-3-carboxamide](/img/structure/B2893161.png)

![N-[(2E)-3-methanesulfonylprop-2-en-1-yl]-6-methoxypyridazine-3-carboxamide](/img/structure/B2893164.png)

![N-(4-chlorophenyl)-2-((1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2893167.png)